

# (S)-Alaproclate Hydrochloride: A Technical Overview of its Safety and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(S)-Alaproclate hydrochloride is a selective serotonin reuptake inhibitor (SSRI) that also acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] Developed in the 1970s by Astra AB (now AstraZeneca) as a potential antidepressant, its clinical development was halted due to significant concerns regarding hepatotoxicity observed in animal studies.[2] [3][4] This technical guide provides a comprehensive overview of the known safety and toxicological profile of (S)-Alaproclate hydrochloride, drawing from available preclinical data. Due to the discontinuation of its development, publicly available data, particularly regarding genotoxicity, carcinogenicity, and extensive clinical trials, is limited.

### **Pharmacological Profile**

**(S)-Alaproclate hydrochloride**'s primary mechanism of action is the selective inhibition of serotonin (5-HT) reuptake in the brain.[5] This leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[6] Additionally, it functions as a non-competitive antagonist at the NMDA receptor, which may contribute to its overall pharmacological effects.[7][8] The S-(-)-enantiomer of alaproclate has been shown to be more potent than the R-(+)-enantiomer.[8]

# **Non-Clinical Toxicology**



The preclinical safety evaluation of **(S)-Alaproclate hydrochloride** identified several target organs for toxicity, with the liver being of primary concern.

### **Acute Toxicity**

Acute toxicity studies were conducted to determine the potential for adverse effects following a single dose.

Table 1: Acute Toxicity of (S)-Alaproclate Hydrochloride

| Species | Route of<br>Administration | Value Type | Value     | Reference |
|---------|----------------------------|------------|-----------|-----------|
| Mouse   | Oral                       | LD50       | 901 mg/kg | [8]       |
| Mouse   | Intraperitoneal            | LD50       | 200 mg/kg | [8]       |
| Rat     | Intraperitoneal            | TDLO       | 30 mg/kg  | [8]       |

LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose

## **Repeated-Dose Toxicity**

Subchronic toxicity studies in rats and dogs revealed dose-dependent adverse effects.

Table 2: Summary of Repeated-Dose Toxicity Studies



| Species | Duration | Route of<br>Administrat<br>ion | Key<br>Findings                                                                                                                                                             | NOAEL (No-<br>Observed-<br>Adverse-<br>Effect<br>Level) | Reference |
|---------|----------|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------|-----------|
| Rat     | 6 months | Oral                           | Liver identified as the target organ. Increased liver weights, hepatic atrophy, and diffuse hyperplasia of oval cells and bile ducts were observed at doses ≥ 20 mg/kg/day. | 5 mg/kg/day                                             |           |
| Dog     | 6 months | Oral                           | Transient salivation, rough haircoat, focal alopecia, decreased body weight, shortened PQ interval, and a slight increase in systolic blood pressure were                   | 10 mg/kg/day                                            |           |



|        |          |                   | observed at 40 mg/kg/day. Some hematological             |          |
|--------|----------|-------------------|----------------------------------------------------------|----------|
|        |          |                   | and serum<br>chemistry<br>values were<br>also altered.   |          |
| Rabbit | 6 months | Topical<br>Ocular | No significant systemic or ocular toxicity was observed. | 0.5% TID |

### Hepatotoxicity

The most significant toxicological finding that led to the cessation of **(S)-Alaproclate hydrochloride**'s development was hepatotoxicity.[2][3][4] In repeated-dose studies in rats, the liver was identified as the primary target organ, with findings including increased liver weights and histopathological changes such as hepatic atrophy and diffuse hyperplasia of oval cells and bile ducts.[1] Mice and rats also exhibited hepatocellular fatty change.[1] The underlying mechanism of this hepatotoxicity is not fully elucidated in the available literature but may involve the formation of reactive metabolites or mitochondrial dysfunction, common mechanisms of drug-induced liver injury.[1][2][9]

### **Reproductive and Developmental Toxicity**

Reproductive toxicology studies were conducted to assess the effects on fertility and fetal development.

Table 3: Reproductive and Developmental Toxicity of (S)-Alaproclate Hydrochloride



| Study Type  | Species | Key Findings                                                                                                                                                                       | NOAEL/NOEL                                                                                                  | Reference |
|-------------|---------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|-----------|
| Segment II  | Rat     | Female fertility was not impaired, and no teratogenic effects were observed at doses up to 20 mg/kg/day.                                                                           | -                                                                                                           |           |
| Segment II  | Rabbit  | No teratogenic<br>effects were<br>observed at<br>doses up to 80<br>mg/kg/day.                                                                                                      | -                                                                                                           | _         |
| Segment III | Rat     | The NOAEL for maternal toxicity was 20 mg/kg/day. No adverse effects on F0 reproduction occurred up to 30 mg/kg/day. The NOAEL for offspring viability and growth was 5 mg/kg/day. | Maternal Toxicity: 20 mg/kg/dayRepro ductive NOEL: 30 mg/kg/dayOffspri ng Viability and Growth: 5 mg/kg/day |           |

## **Genotoxicity and Carcinogenicity**

Specific genotoxicity and carcinogenicity data for **(S)-Alaproclate hydrochloride** are not readily available in the public domain. Standard regulatory requirements would involve a battery of tests to assess mutagenic and clastogenic potential. A safety data sheet indicates that alaproclate is not listed as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).[8]



### **Drug Interactions**

**(S)-Alaproclate hydrochloride** was found to not significantly inhibit the major cytochrome P-450 (CYP-450) isozymes, suggesting a lower potential for metabolic drug-drug interactions.

## **Experimental Protocols (Representative)**

Detailed experimental protocols for the studies on **(S)-Alaproclate hydrochloride** are not publicly available. The following are representative protocols for the types of non-clinical toxicology studies that would have been conducted, based on standard industry and regulatory guidelines.

### **Acute Oral Toxicity Study (Representative)**

- Objective: To determine the acute oral toxicity (and estimate the LD50) of (S)-Alaproclate hydrochloride in rodents.
- Test System: Sprague-Dawley rats (one sex, typically females, for dose-ranging, followed by both sexes for the definitive study).
- Methodology:
  - Animals are fasted overnight prior to dosing.
  - The test substance is administered once by oral gavage at several dose levels. A control group receives the vehicle only.
  - Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
  - At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
- Data Analysis: The LD50 is calculated using a recognized statistical method.

# Six-Month Repeated-Dose Oral Toxicity Study (Representative)



- Objective: To evaluate the toxicological profile of (S)-Alaproclate hydrochloride following daily oral administration for six months in a rodent and a non-rodent species.
- Test System: Wistar rats and Beagle dogs.
- Methodology:
  - The test substance is administered daily by oral gavage (rats) or in gelatin capsules (dogs) at three dose levels. A control group receives the vehicle only.
  - Clinical observations, body weight, and food consumption are recorded regularly.
  - Ophthalmological examinations, electrocardiograms (ECGs), and detailed clinical pathology (hematology, clinical chemistry, urinalysis) are conducted at specified intervals.
  - At the end of the treatment period, animals are euthanized. A comprehensive gross necropsy is performed, and selected organs are weighed.
  - A full range of tissues is collected and processed for histopathological examination.
- Data Analysis: Data are analyzed for dose-related changes compared to the control group to identify target organs of toxicity and determine a NOAEL.

# Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test) (Representative)

- Objective: To assess the mutagenic potential of (S)-Alaproclate hydrochloride by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
- Methodology:
  - The test substance is tested over a range of concentrations, both with and without an exogenous metabolic activation system (S9 mix).
  - The test substance is incubated with the bacterial strains.



- The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative (vehicle) control.
- Positive controls are used to ensure the validity of the test system.
- Data Analysis: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

# Signaling Pathways and Experimental Workflows Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the pharmacological actions of **(S)-Alaproclate hydrochloride**.



Click to download full resolution via product page

Caption: SSRI Mechanism of Action of (S)-Alaproclate.





Click to download full resolution via product page

Caption: NMDA Receptor Antagonist Mechanism of (S)-Alaproclate.

## **Experimental Workflow**

The following diagram outlines a typical workflow for a preclinical toxicology assessment.





Click to download full resolution via product page

Caption: Representative Preclinical Toxicology Workflow.

### Conclusion

The preclinical toxicological evaluation of **(S)-Alaproclate hydrochloride** revealed a safety profile that was ultimately deemed unacceptable for further clinical development, primarily due to dose-dependent hepatotoxicity observed in rodent studies. While it demonstrated efficacy as a selective serotonin reuptake inhibitor and NMDA receptor antagonist, the concerns over liver



damage were significant. The available data provides valuable insights into the toxicological liabilities of this particular chemical scaffold and underscores the critical importance of comprehensive preclinical safety assessments in drug development. The lack of publicly available genotoxicity and carcinogenicity data represents a significant gap in its complete toxicological profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease [emedicine.medscape.com]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Large scale meta-analysis of preclinical toxicity data for target characterisation and hypotheses generation PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.toxplanet.com [files.toxplanet.com]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. Alaproclate acts as a potent, reversible and noncompetitive antagonist of the NMDA receptor coupled ion flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- To cite this document: BenchChem. [(S)-Alaproclate Hydrochloride: A Technical Overview of its Safety and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665204#safety-and-toxicology-profile-of-s-alaproclate-hydrochloride]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com